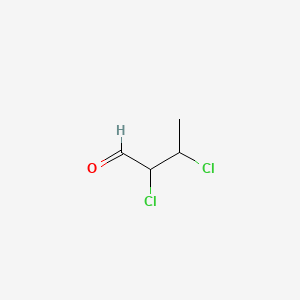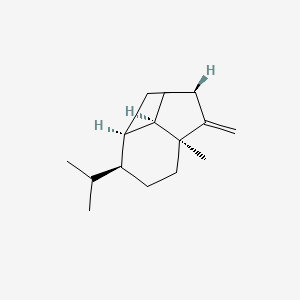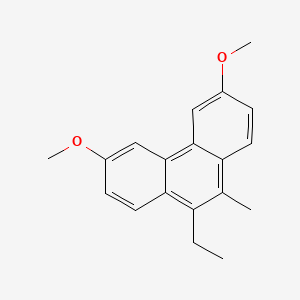
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 9-Ethyl-3,6-dimethoxy-10-methylphenanthrene involves several steps, typically starting from phenanthrene derivatives. The synthetic route often includes alkylation, methylation, and methoxylation reactions under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phenanthrene derivatives.
Aplicaciones Científicas De Investigación
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound can be used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 9-Ethyl-3,6-dimethoxy-10-methylphenanthrene involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and gene expression .
Comparación Con Compuestos Similares
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene can be compared with other phenanthrene derivatives, such as:
9-Methyl-10-ethylphenanthrene: Similar in structure but differs in the position and type of substituents.
3,6-Dimethoxyphenanthrene: Lacks the ethyl and methyl groups present in this compound.
10-Methylphenanthrene: Contains only the methyl group without the ethyl and methoxy groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
5025-37-6 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
9-ethyl-3,6-dimethoxy-10-methylphenanthrene |
InChI |
InChI=1S/C19H20O2/c1-5-15-12(2)16-8-6-13(20-3)10-18(16)19-11-14(21-4)7-9-17(15)19/h6-11H,5H2,1-4H3 |
Clave InChI |
WVJAQDCWIMWLQJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=CC(=CC2=C3C=C(C=CC3=C1C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)

![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)

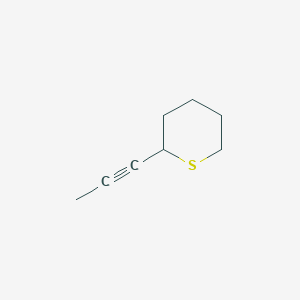
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
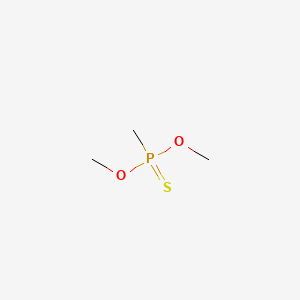
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
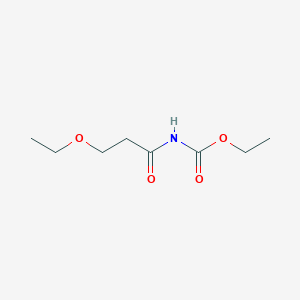
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
